

# Application Notes and Protocols for SHP389 Treatment in 3D Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

SHP389 is a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation through the MAPK signaling pathway. Dysregulation of SHP2 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. Three-dimensional (3D) cell culture models, such as spheroids, more accurately recapitulate the complex tumor microenvironment compared to traditional 2D monolayers. This document provides a detailed protocol for the treatment of 3D cell cultures with SHP389, including methodologies for assessing treatment efficacy and representative data for SHP2 inhibitors.

## **Signaling Pathway of SHP2 in Cancer**

SHP2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs). Upon growth factor binding, activated RTKs recruit Grb2-Sos1 complexes, leading to the activation of Ras and the subsequent MAPK cascade (RAF-MEK-ERK), which promotes cell proliferation, survival, and differentiation. SHP2 is recruited to activated RTKs and dephosphorylates specific residues, a crucial step for the sustained activation of the MAPK pathway. Allosteric inhibitors like **SHP389** bind to a pocket away from the active site, locking the enzyme in an inactive conformation and thereby inhibiting downstream signaling.





Click to download full resolution via product page

Caption: SHP2 signaling cascade and the inhibitory action of SHP389.

## **Experimental Protocols**

This section outlines the key experimental protocols for generating 3D tumor spheroids, treating them with **SHP389**, and assessing the treatment effects.

## **Spheroid Formation**

Materials:

• Cancer cell line of interest (e.g., OVCAR-8, NCI-H1666, NCI-H508)



- Complete cell culture medium
- Ultra-low attachment (ULA) round-bottom 96-well plates
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA

#### Procedure:

- Culture cancer cells in standard 2D flasks to ~80% confluency.
- Wash cells with PBS and detach using Trypsin-EDTA.
- Neutralize trypsin with complete medium and centrifuge the cell suspension.
- Resuspend the cell pellet in fresh complete medium and perform a cell count.
- Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells/well, to be optimized for each cell line).
- Carefully dispense 100 μL of the cell suspension into each well of a ULA 96-well plate.
- Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
- Incubate the plate at 37°C in a humidified 5% CO<sub>2</sub> incubator for 2-4 days to allow for spheroid formation. Monitor spheroid formation daily using a microscope.

## **SHP389 Treatment Protocol**

#### Materials:

- **SHP389** (stock solution typically prepared in DMSO)
- Complete cell culture medium
- Formed spheroids in a 96-well ULA plate



#### Procedure:

- Prepare a series of SHP389 dilutions in complete cell culture medium. The final DMSO
  concentration should be kept constant across all wells and should not exceed 0.5% to avoid
  solvent toxicity. A vehicle control (medium with the same concentration of DMSO) must be
  included.
- After 2-4 days of spheroid formation, carefully remove 50  $\mu$ L of the medium from each well without disturbing the spheroids.
- Add 50 μL of the prepared **SHP389** dilutions or vehicle control to the respective wells.
- Incubate the plate for the desired treatment duration (e.g., 3-7 days). The medium can be replenished every 2-3 days by carefully replacing half of the medium with fresh medium containing the appropriate concentration of **SHP389**.

## **Assessment of Treatment Efficacy**

Several methods can be used to quantify the effect of SHP389 on 3D spheroids.

#### Procedure:

- Image the spheroids at regular intervals (e.g., daily) using a brightfield microscope.
- Measure the diameter of the spheroids using image analysis software (e.g., ImageJ).
- Calculate the spheroid volume using the formula: Volume =  $(4/3)\pi(radius)^3$ .
- Plot spheroid growth curves over time for each treatment condition.

#### Procedure:

- At the end of the treatment period, allow the 96-well plate containing the spheroids to equilibrate to room temperature for 30 minutes.
- Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well.



- Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
- Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Normalize the results to the vehicle-treated control to determine the percentage of viable cells.

#### Procedure:

- Prepare a staining solution containing a live-cell stain (e.g., Calcein-AM) and a dead-cell stain (e.g., Propidium Iodide or Ethidium Homodimer-1) in a suitable buffer (e.g., PBS).
- Carefully remove the medium from the wells and add the staining solution.
- Incubate the plate under appropriate conditions (typically 30-60 minutes at 37°C).
- Image the spheroids using a fluorescence microscope or a high-content imaging system. Live cells will fluoresce green, and dead cells will fluoresce red.
- Quantify the fluorescent signals to determine the ratio of live to dead cells.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: A streamlined workflow for **SHP389** treatment in 3D cell culture.

## **Data Presentation**

The following tables summarize representative quantitative data for SHP2 inhibitors in 3D cell culture models. Note: Specific data for **SHP389** in 3D culture is not publicly available at this time. The data presented is for other selective allosteric SHP2 inhibitors and should be considered as a reference.

Table 1: IC50 Values of SHP2 Inhibitors in 3D Spheroid Models



| Cell Line | SHP2 Inhibitor | IC50 (nM) in 3D<br>Culture | Reference<br>Compound | IC50 (nM) in 3D<br>Culture |
|-----------|----------------|----------------------------|-----------------------|----------------------------|
| NCI-H1666 | RMC-4550       | 304                        | -                     | -                          |
| NCI-H508  | RMC-4550       | 19                         | -                     | -                          |
| OVCAR-8   | SHP099         | >10,000<br>(monotherapy)   | -                     | -                          |

Table 2: Effect of SHP2 Inhibitors on Spheroid Growth and Viability

| Cell Line                       | Treatment | Concentration<br>(µM) | Duration | Observation                                                  |
|---------------------------------|-----------|-----------------------|----------|--------------------------------------------------------------|
| OVCAR-8<br>Spheroids +<br>PBMCs | SHP099    | 20                    | 6 days   | Significant decrease in tumor cell number in co- culture.[1] |
| OVCAR-8<br>Spheroids +<br>PBMCs | TNO155    | 10                    | 6 days   | Significant decrease in tumor cell number in co- culture.[1] |
| ALK-mutant<br>Neuroblastoma     | TNO155    | Varies                | -        | Synergistic reduction in cell growth with ALK-TKIs.[2]       |

## Conclusion

The provided protocols and application notes offer a comprehensive guide for researchers investigating the effects of the SHP2 inhibitor **SHP389** in physiologically relevant 3D cell culture models. The methodologies for spheroid formation, treatment, and subsequent analysis are robust and can be adapted to various cancer cell lines. While specific quantitative data for



**SHP389** in 3D culture is yet to be published, the presented data for other potent SHP2 inhibitors highlight the potential of this therapeutic strategy and provide a valuable reference for experimental design and data interpretation. The use of 3D models is crucial for the preclinical evaluation of novel cancer therapeutics like **SHP389**, bridging the gap between traditional in vitro assays and in vivo studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. SHP2 blockade enhances anti-tumor immunity via tumor cell intrinsic and extrinsic mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for SHP389 Treatment in 3D Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8143749#protocol-for-shp389-treatment-in-3d-cell-culture]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com